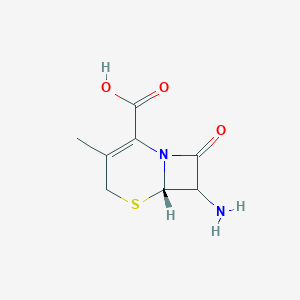

7-Aminodeacetoxycephalosporanic acid

説明

特性

IUPAC Name |

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIAYEIXYQCDAN-CLZZGJSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057687 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-43-3, 70287-30-8, 26395-99-3 | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70287-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022252433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Aminodesacetoxycephalosporanic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14107 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Aminodeacetoxycephalosporanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-(±)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINODESACETOXYCEPHALOSPORANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANM3MSM8TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: セファレキシン不純物Bの合成には、酸性または塩基性条件下でのセファレキシンの加水分解が含まれます。この反応は通常、塩酸(HCl)または水酸化ナトリウム(NaOH)を反応剤として使用します。 このプロセスには、β-ラクタム環の開裂が含まれ、7-アミノデスアセトキシセファロスポラン酸が生成されます .

工業生産方法: 工業的な環境では、セファレキシン不純物Bの生産は、許容範囲内に収まるように管理されています。 製造工程中に、この不純物の量を監視および定量化するために、高速液体クロマトグラフィー(HPLC)が一般的に使用されます .

化学反応の分析

反応の種類: セファレキシン不純物Bは、次のようなさまざまな化学反応を起こします。

酸化: 過酸化水素(H₂O₂)などの酸化剤の存在下で、セファレキシン不純物Bは酸化を起こし、さまざまな分解生成物が生成されます.

還元: 還元反応は、特定の条件下で発生する可能性がありますが、この不純物ではあまり一般的ではありません。

置換: 置換反応は、分子内の官能基の置換を含む可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素(H₂O₂)、金属イオン(例:FeCl₃)

酸性条件: 塩酸(HCl)

塩基性条件: 水酸化ナトリウム(NaOH)

生成される主な生成物: これらの反応によって生成される主な生成物は、HPLCや質量分析などの高度な分析技術を使用して特定および定量化できるさまざまな分解生成物です .

4. 科学研究への応用

セファレキシン不純物Bは、次のようなさまざまな科学研究への応用があります。

化学: セファロスポリン系抗生物質の不純物プロファイルを研究するための分析化学における標準物質として使用されます.

生物学: その潜在的な生物活性および生物系との相互作用について調査されています。

医学: セファレキシン製剤の有効性と安全性の影響を理解するために研究されています。

科学的研究の応用

Pharmaceutical Manufacturing

7-Aminodesacetoxycephalosporanic Acid as a Precursor:

7-ADCA serves as an essential starting material for the synthesis of semisynthetic cephalosporins. The structural variations introduced at the 7-position of 7-ADCA significantly influence the antibiotic activity of the resulting compounds. This versatility allows for the development of a wide range of antibiotics tailored to combat different bacterial infections .

Table 1: Semisynthetic Cephalosporins Derived from 7-ADCA

| Cephalosporin | Chemical Structure | Indications |

|---|---|---|

| Cefalexin | Cefalexin | Broad-spectrum antibiotic |

| Cefadroxil | Cefadroxil | Urinary tract infections |

| Cefotaxime | Cefotaxime | Severe bacterial infections |

Biocatalysis and Enzymatic Reactions

Laccase-Catalyzed Derivatization:

Recent studies have explored the use of fungal laccase in the derivatization of 7-ADCA. This biocatalytic approach allows for modifications at the C-6 and C-7 positions, enhancing the compound's properties and expanding its application potential. The reactions yield various hybrid dimers that may exhibit improved pharmacological activities .

Case Study:

In a study conducted by Dabernat et al., laccase was employed to couple 7-ADCA with various aromatic compounds, resulting in novel derivatives with enhanced antibacterial properties. The structural analysis was performed using LC/MS and NMR techniques, confirming the successful derivatization .

Directed Evolution for Enzyme Improvement

Enhancing Acylase Activity:

Directed evolution techniques have been applied to improve cephalosporin acylases that utilize 7-ADCA as a substrate. This approach has led to the development of enzymes capable of efficiently converting adipyl-7-ADCA into functional cephalosporin derivatives through one-step bioconversion processes .

Table 2: Enzyme Improvements through Directed Evolution

| Enzyme | Original Activity | Improved Activity |

|---|---|---|

| Cephalosporin Acylase | Low conversion rate | High conversion efficiency |

| Penicillin Acylase | Moderate efficiency | Enhanced substrate specificity |

Environmental Applications

Wastewater Treatment:

Research has indicated that bioreactors utilizing 7-ADCA can effectively treat pharmaceutical wastewater containing high concentrations of cephalosporins and their intermediates. The study highlighted the importance of optimizing loading rates and hydraulic retention times to maximize removal efficiencies in anaerobic membrane bioreactors .

作用機序

セファレキシン不純物Bの作用機序は、主に不純物であり有効成分ではないため、明確には定義されていません。 その存在は、薬物の分子標的や経路と相互作用する可能性があるため、セファレキシンの全体的な安定性と有効性に影響を与える可能性があります .

類似の化合物:

セファレキシンジケトピペラジン: セファレキシンの分解中に生成される別の不純物.

セファレキシン不純物F: ジヒドロチアジン環の二重結合の位置が異なる、セファレキシン不純物Bの異性体.

独自性: セファレキシン不純物Bは、その特定の生成経路と構造的特徴によってユニークです。 セファレキシン製剤の品質と安全性を確保するためには、その特定と定量化が重要です .

類似化合物との比較

Key Compounds:

7-Aminocephalosporanic Acid (7-ACA)

6-Aminopenicillanic Acid (6-APA)

| Property | 7-ADCA | 7-ACA | 6-APA |

|---|---|---|---|

| Molecular Formula | C₈H₁₀N₂O₃S | C₁₀H₁₂N₂O₅S | C₈H₁₂N₂O₃S |

| Molecular Weight | 214.24 g/mol | 272.28 g/mol | 216.25 g/mol |

| Core Structure | Dihydrothiazine + β-lactam | Dihydrothiazine + β-lactam | Thiazolidine + β-lactam |

| Key Functional Groups | 7-amino, 3-methyl | 7-amino, 3-acetoxy | 6-amino, 2-carboxylic acid |

| Solubility | Sparingly soluble in water | Low water solubility | Soluble in alkaline solutions |

| Production Method | Enzymatic deacylation of PA7-ADCA | Chemical/enzymatic cleavage of cephalosporin C | Enzymatic hydrolysis of penicillin G |

| Primary Use | Oral cephalosporins (e.g., cephalexin) | Injectable cephalosporins (e.g., ceftriaxone) | Semisynthetic penicillins (e.g., amoxicillin) |

| Market Role | Major intermediate for oral antibiotics | Critical for broad-spectrum cephalosporins | Foundation for penicillin derivatives |

Structural Insights:

- 7-ADCA vs. 7-ACA : The absence of the 3-acetoxy group in 7-ADCA (replaced by a methyl group) reduces its reactivity but enhances stability under acidic conditions, making it suitable for oral formulations . In contrast, 7-ACA’s 3-acetoxy group is crucial for synthesizing cephalosporins with extended Gram-negative coverage .

- 7-ADCA vs. 6-APA: While both are β-lactam intermediates, 6-APA’s thiazolidine ring (vs. dihydrothiazine in 7-ADCA) limits its utility to penicillins. The 6-amino group in 6-APA allows side-chain additions to create amoxicillin and ampicillin .

Production Methods

- 7-ADCA : Produced via biocatalytic expansion of penicillin G or V using Penicillium chrysogenum strains engineered to express expandase enzymes. This method avoids toxic reagents (e.g., PCl₅) and reduces waste by ~90% compared to chemical routes .

- 7-ACA: Traditionally derived from cephalosporin C via chemical deacylation (using PCl₅ or iminolactone formation), but enzymatic methods using Nocardia acylases are now preferred for sustainability .

- 6-APA : Generated via penicillin acylase -catalyzed hydrolysis of penicillin G, achieving >98% purity with immobilized enzymes .

生物活性

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a crucial intermediate in the synthesis of semisynthetic cephalosporins, which are widely used antibiotics. Its biological activity, particularly its antibacterial properties, has been the subject of extensive research. This article provides a comprehensive overview of the biological activity of 7-ADCA, including its antibacterial efficacy, enzymatic transformations, and potential applications in antibiotic development.

1. Antibacterial Properties

7-ADCA exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound is structurally related to 7-aminocephalosporanic acid (7-ACA), which is known for its broad-spectrum antibiotic properties. Research has shown that derivatives of 7-ADCA can enhance antibacterial efficacy through modifications.

Table 1: Antibacterial Activity of 7-ADCA Derivatives

The ruthenocenyl conjugate of 7-ACA showed superior activity against clinical isolates of Staphylococcus aureus compared to standard antibiotics like ampicillin. Scanning electron microscopy (SEM) confirmed that treatment with these compounds resulted in significant damage to bacterial cell walls, indicating their potential as effective antibacterial agents .

2. Enzymatic Transformations and Production

The production of 7-ADCA can be achieved through various enzymatic pathways, primarily involving the bioconversion of penicillins and cephalosporins. The enzymatic reactions typically involve D-amino acid oxidase (DAO) and glutaryl acylase (GLA), which catalyze the conversion of deacetoxycephalosporin C (DAOC) to 7-ADCA.

Table 2: Enzymatic Pathways for 7-ADCA Production

| Enzyme | Reaction Description |

|---|---|

| D-amino acid oxidase | Converts aminoadipic acid derivatives to glutaric acid |

| Glutaryl acylase | Hydrolyzes glutaric acid side chains to yield 7-ADCA |

Recent advancements in genetic engineering have led to the development of recombinant strains of Acremonium chrysogenum that express specific genes enhancing the production yield of DAOC, leading to higher titers of 7-ADCA .

3. Case Studies and Research Findings

Several studies have explored the biological activity and potential applications of 7-ADCA and its derivatives:

- Metallocenyl Conjugates : A study reported on the synthesis of metallocenyl conjugates of 7-ACA, revealing enhanced antibacterial properties compared to traditional β-lactams. The study highlighted the importance of organometallic groups in improving antibiotic potency without exhibiting cytotoxic effects on human cells .

- Dual Antibiotic Approaches : Another research effort focused on synthesizing dual antibiotic conjugates involving 7-ADCA, demonstrating improved efficacy against resistant bacterial strains like MRSA and E. coli. These conjugates utilized cleavable linkers to enhance drug delivery while minimizing toxicity .

- Laccase-Mediated Reactions : Research has also investigated laccase-catalyzed derivatization processes involving 7-ADCA, aiming to modify its structure for improved biological activity. This approach could lead to novel derivatives with enhanced pharmacological profiles .

4. Conclusion

The biological activity of 7-aminodesacetoxycephalosporanic acid underscores its significance as an intermediate in antibiotic synthesis and as a potential therapeutic agent in its own right. Ongoing research into its derivatives and production methods continues to reveal new possibilities for combating bacterial infections, particularly in an era marked by rising antibiotic resistance.

Q & A

Q. What is the structural significance of the beta-lactam ring in 7-ADCA, and how does its instability impact synthesis protocols?

The beta-lactam ring in 7-ADCA is critical for antibiotic activity, as it targets bacterial cell wall synthesis. However, this ring is highly reactive and prone to degradation in acidic or alkaline conditions, necessitating pH-controlled environments during synthesis . Researchers must employ buffered systems (e.g., phosphate buffers at pH 6.5–7.5) and low-temperature reactions (<15°C) to minimize hydrolysis. Analytical techniques like HPLC with UV detection (λ = 254 nm) are recommended to monitor ring integrity .

Q. How is 7-ADCA utilized as an intermediate in cephalosporin antibiotic synthesis?

7-ADCA serves as a core scaffold for semi-synthetic cephalosporins. Its primary amine group at the C7 position allows side-chain modifications via enzymatic or chemical acylation. For example, immobilized penicillin acylase (PA) catalyzes the coupling of 7-ADCA with activated acyl donors (e.g., D-phenylglycine methyl ester) to produce antibiotics like cefadroxil . Reaction yields depend on enzyme activity (typically 50–80 U/mg) and substrate molar ratios (1:1.2–1.5) .

Q. What analytical methods are recommended for quantifying 7-ADCA purity and detecting impurities?

High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (acetonitrile:water = 15:85, 0.1% trifluoroacetic acid) is standard for purity assessment (>98% by area normalization). Impurities like 7-aminocephalosporanic acid (7-ACA) or residual solvents can be identified via HPTLC or LC-MS . European Pharmacopoeia Reference Standards (CRS) provide certified materials for calibration .

Q. What enzymatic methods are used to produce 7-ADCA from precursor compounds?

Recombinant Penicillium chrysogenum strains expressing ring-expansion activity convert penicillins (e.g., penicillin G) to desacetoxycephalosporin C (DOAC), which is enzymatically deacetylated using immobilized acylases to yield 7-ADCA. Optimized conditions include pH 8.0, 37°C, and 72-hour fermentation, achieving ~85% conversion efficiency .

Q. How do solubility and ionization properties of 7-ADCA influence its formulation in drug development?

7-ADCA is insoluble in water, ethanol, or acetone but dissolves in strong acids (e.g., 1M HCl) or bases due to its zwitterionic nature. Its pKa values (2.1 for the carboxyl group, 4.9 for the amine) dictate solubility profiles. Pre-formulation studies often use co-solvents (e.g., PEG 400) or lyophilization to enhance bioavailability .

Advanced Research Questions

Q. What are the trade-offs between enzymatic and chemical synthesis routes for 7-ADCA derivatives?

Enzymatic routes (e.g., laccase-catalyzed amination) offer regioselectivity and mild conditions but face scalability challenges. Chemical methods (e.g., chloroacetyl chloride coupling) achieve higher yields (>90%) but require toxic reagents and generate hazardous waste. Hybrid approaches, such as chemoenzymatic derivatization, balance efficiency and sustainability .

Q. How can biotransformation strategies enhance the biological activity of 7-ADCA derivatives?

Laccase-mediated oxidative coupling of 7-ADCA with phenolic compounds (e.g., 2,5-dihydroxybenzoic acid methyl ester) generates hybrid dimers with improved antimicrobial properties. Structural analysis via HRMS and NMR confirms regioselective modifications at the C3’ position, enhancing stability against β-lactamases .

Q. What experimental designs address the instability of 7-ADCA during large-scale synthesis?

Continuous-flow reactors with real-time pH monitoring (6.8–7.2) and inert atmospheres (N₂) reduce beta-lactam degradation. Post-synthesis stabilization via lyophilization or microencapsulation (e.g., alginate beads) improves shelf life. Accelerated stability studies (40°C/75% RH) predict degradation kinetics .

Q. How can researchers resolve contradictions in reported solubility data for 7-ADCA across studies?

Discrepancies arise from variations in ionic strength and temperature. Standardized protocols (e.g., shake-flask method at 25°C in 0.15M NaCl) and thermodynamic modeling (e.g., Extended Debye-Hückel equation) reconcile data. Solubility parameters (logP = -1.2) should be validated using European Pharmacopoeia CRS .

Q. What advanced techniques mitigate impurities in 7-ADCA during industrial-scale production?

Multistage crystallization (ethanol/water, 4:1 v/v) reduces residual solvents, while affinity chromatography (Ni-NTA for His-tagged enzymes) minimizes protein contaminants. Process analytical technology (PAT) tools, such as inline Raman spectroscopy, enable real-time impurity tracking .

Methodological Notes

- Experimental Design : Use DOE (Design of Experiments) to optimize reaction parameters (e.g., enzyme loading, temperature) .

- Data Contradictions : Cross-validate solubility and stability data using CRS and peer-reviewed protocols .

- Safety : Handle 7-ADCA with PPE due to allergenic risks (H317/H334 hazard codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。